4-{4-[(1E)-1-(9H-fluoren-9-ylidenehydrazinylidene)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(4-{1-[(E)-2-(9H-FLUOREN-9-YLIDEN)HYDRAZONO]ETHYL}-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of functional groups, including a fluorene moiety, a hydrazone linkage, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{1-[(E)-2-(9H-FLUOREN-9-YLIDEN)HYDRAZONO]ETHYL}-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorene Moiety: The fluorene moiety can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Hydrazone Formation: The hydrazone linkage is formed by reacting the fluorene aldehyde with hydrazine hydrate under acidic conditions.
Triazole Ring Formation: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized through the cyclization of a suitable precursor, such as a hydrazide, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the triazole ring.
Reduction: Reduction reactions can target the oxadiazole ring and the hydrazone linkage.
Substitution: The aromatic rings in the fluorene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone linkage can lead to the formation of a ketone, while reduction of the oxadiazole ring can yield an amine.
Scientific Research Applications
4-(4-{1-[(E)-2-(9H-FLUOREN-9-YLIDEN)HYDRAZONO]ETHYL}-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(4-{1-[(E)-2-(9H-FLUOREN-9-YLIDEN)HYDRAZONO]ETHYL}-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-(4-{1-[(E)-2-(9H-FLUOREN-9-YLIDEN)HYDRAZONO]ETHYL}-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE: This compound is structurally similar but may have different substituents on the aromatic rings.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: These compounds share the fluorene moiety and have applications in organic electronics.
Uniqueness
The uniqueness of 4-(4-{1-[(E)-2-(9H-FLUOREN-9-YLIDEN)HYDRAZONO]ETHYL}-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N8O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[4-[(E)-N-(fluoren-9-ylideneamino)-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C20H16N8O/c1-11(17-12(2)28(27-24-17)20-19(21)25-29-26-20)22-23-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10H,1-2H3,(H2,21,25)/b22-11+ |
InChI Key |
SSTIRTZSGPHNCI-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C3C4=CC=CC=C4C5=CC=CC=C53)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=C3C4=CC=CC=C4C5=CC=CC=C53)C |
Origin of Product |
United States |
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